molecular formula C4H5ClN4O B113444 2,6-Diamino-4-chloropyrimidine 1-oxide CAS No. 35139-67-4

2,6-Diamino-4-chloropyrimidine 1-oxide

Cat. No.: B113444
CAS No.: 35139-67-4
M. Wt: 160.56 g/mol
InChI Key: DOYINGSIUJRVKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diamino-4-chloropyrimidine 1-oxide can be synthesized through the N-oxidation of 2,6-diamino-4-chloropyrimidine. This reaction typically involves the use of hydrogen peroxide (H2O2) in an ethanol solution at 50°C . Spinel chromite nanocatalysts, such as CoCr2O4, have been shown to promote this synthesis efficiently, achieving a yield of 95.6% within 90 minutes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green and efficient catalysts like spinel chromites suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-chloropyrimidine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Diamino-4-chloropyrimidine 1-oxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-4-chloropyrimidine 1-oxide is unique due to its specific structure and its role as an impurity in Minoxidil. This distinguishes it from other similar compounds that may not have the same applications or properties .

Biological Activity

2,6-Diamino-4-chloropyrimidine 1-oxide (C4H5ClN4O) is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound features two amino groups at positions 2 and 6, a chlorine atom at position 4, and an N-oxide functional group. Its structural properties enable it to participate in various biological interactions, making it a candidate for therapeutic applications.

The synthesis of this compound typically involves the chlorination of pyrimidine derivatives followed by oxidation processes. The molecular structure is characterized by the following key features:

  • Molecular Formula : C4H5ClN4O
  • Molecular Weight : 150.56 g/mol
  • Functional Groups : Amino groups, N-oxide, and chlorine substituent

The compound can be synthesized through multiple steps involving nucleophilic substitutions and oxidation reactions, often utilizing reagents like phosphorus oxychloride and hydrogen peroxide .

Antimicrobial Properties

Research indicates that derivatives of 2,6-Diamino-4-chloropyrimidine exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs demonstrate effectiveness against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL . The mechanism of action is believed to involve inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It can modulate nitric oxide production, which plays a crucial role in inflammatory responses. In vitro assays have indicated that derivatives can reduce nitric oxide levels, suggesting potential applications in treating various inflammatory conditions.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

  • Dihydrofolate Reductase Inhibition : The compound acts as an inhibitor of DHFR, which is essential for DNA synthesis and cell division in bacteria.
  • Nitric Oxide Synthase Modulation : By inhibiting nitric oxide production, the compound may reduce inflammation and tissue damage associated with chronic inflammatory diseases.

Study on Antitubercular Activity

A recent study explored the antitubercular activity of various pyrimidine derivatives including 2,6-Diamino-4-chloropyrimidine. The results indicated that compounds with specific side chains exhibited enhanced binding affinity to DHFR, leading to improved efficacy against Mtb. The study highlighted the importance of structural modifications in optimizing biological activity .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects of the compound in cellular models. It was found that treatment with 2,6-Diamino-4-chloropyrimidine significantly decreased levels of pro-inflammatory cytokines and nitric oxide production in macrophages. This suggests its potential as a therapeutic agent in inflammatory diseases .

Data Summary

Property Details
Molecular FormulaC4H5ClN4O
Molecular Weight150.56 g/mol
Antimicrobial Activity (MIC)6.25 µg/mL against Mtb
Anti-inflammatory MechanismNitric oxide synthase inhibition
Key ApplicationsAntitubercular and anti-inflammatory

Properties

IUPAC Name

6-chloro-3-hydroxy-2-iminopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,7,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYINGSIUJRVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=N)N=C1Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204863
Record name 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine
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Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34960-71-9, 35139-67-4
Record name 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine
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Record name 35139-67-4
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Record name 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine
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Record name 2,4-Diamino-6-chloropyrimidine-3-oxide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.682
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Record name 4-Pyrimidinamine, 6-chloro-2,3-dihydro-3-hydroxy-2-imino
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Record name 6-Chloropyrimidine-2,4-diamine 3-oxide
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Synthesis routes and methods I

Procedure details

1.5 g (10 mmoles) of 2,6-diamino-4-chloropyrimidine are dissolved in 20 ml of anhydrous tetrahydrofuran. A mixture of 10 ml of acetic acid and 2 ml of a 70% aqueous hydrogen peroxide solution is added in 30 minutes under stirring and reflux. The reaction mixture is boiled for four hours, evaporated in vacuo to third of its volume, and a 40% aqueous sodium hydroxide solution is added to the residue until reaching a pH value of 8. The mixture is allowed to stand in refrigerator for a night. The crystals are filtered, washed with water and dried. In this way 1.0 g (63%) of the aimed compound is obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

A 30 g. (0.15 mole) quantity of 4-chloro-2,6-diaminopyrimidine is dissolved in 600 ml. of hot 3A alcohol, the solution cooled to 0°-10° C. and 41.8 g. (0.24 mole) of m-chloroperbenzoic acid is added. The mixture is held at 0°-10° C. for 4 hours and filtered. The solid is shaken for 2 hours in 0.24 mole of 10% sodium hydroxide and filtered. The solid is washed with water and dried to yield 19.3 g. of crude product. This product is extracted for 1 hour with 900 ml. of boiling acetonitrile to yield 14.8 g. (44.7% yield) of 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine, m.p. 193° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.24 mol
Type
reactant
Reaction Step Three
Quantity
0.24 mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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